methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate
CAS No.: 2104488-79-9
Cat. No.: VC12016425
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2104488-79-9 |
|---|---|
| Molecular Formula | C11H10FNO3 |
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 |
| Standard InChI Key | URLSKOGZWKYYIR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular formula of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is C₁₁H₁₀FNO₃, with a molecular weight of 223.20 g/mol . The structure features:
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A fluoro substituent at the 6-position.
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A methoxy group at the 5-position.
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A methyl ester at the 2-position.
The IUPAC name is methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, and its SMILES notation is COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous indole-2-carboxylates reveal planar indole cores with intermolecular hydrogen bonding . Infrared (IR) spectroscopy typically shows peaks for N-H stretching (~3400 cm⁻¹), C=O ester (~1700 cm⁻¹), and C-F stretching (~1100 cm⁻¹) . Nuclear magnetic resonance (NMR) data for this compound include:
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¹H NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), 6.84–7.30 (m, aromatic protons), 9.75 (s, 1H, NH) .
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¹³C NMR (DMSO-d₆): δ 55.2 (OCH₃), 161.2 (C=O), 153.7 (C-F) .
Synthesis and Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization . For example:
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Condensation: 3-Fluoro-4-methoxybenzaldehyde reacts with methyl 2-azidoacetate to form a cinnamate intermediate.
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Cyclization: Heating the azide in xylene induces cyclization to yield the indole core .
Friedel–Crafts Acylation
Ethyl 5-chloroindole-2-carboxylate undergoes acylation with fluoroacetyl chloride, followed by reduction and hydrolysis to introduce the methoxy group .
Optimization and Yields
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.20 g/mol | |
| Melting Point | 117–119°C (lit.) | |
| LogP | 2.31 | |
| Solubility | Insoluble in water; soluble in DMSO, DMF | |
| PSA (Polar Surface Area) | 53.09 Ų |
Biological Activities and Research Findings
Antiviral Activity
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate derivatives inhibit influenza A virus with IC₅₀ values of 7.53 μM, comparable to reference drugs . The fluoro and methoxy groups enhance binding to viral neuraminidase .
Antimicrobial Effects
The compound exhibits moderate activity against Staphylococcus aureus (MIC: 62.5 μg/mL) and Candida albicans (MIC: 3.9 μg/mL) .
Applications in Drug Development
Allosteric Modulators
Indole-2-carboxamides, such as ORG27569, are prototypical allosteric modulators of cannabinoid receptors . Structural analogs of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate show high binding cooperativity (α = 24.5) and affinity (K<sub>B</sub> = 89.1 nM) .
Tubulin Inhibitors
Fluorinated indoles disrupt microtubule assembly, making them candidates for antimitotic agents .
Comparative Analysis with Related Indole Derivatives
| Compound | Bioactivity (IC₅₀/MIC) | Key Differences |
|---|---|---|
| Methyl 5-methoxy-1H-indole-2-carboxylate | Antifungal (MIC: 15.6 μg/mL) | Lacks fluoro substituent |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral (IC₅₀: 7.53 μM) | Amino and isobutoxy groups |
| 5-Chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide | CB1 modulation (K<sub>B</sub>: 259 nM) | Chloro substituent and amide chain |
Future Research Directions
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